1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone
Description
Contextualization of Pyrazole (B372694) and Pyridine (B92270) Scaffolds in Modern Chemical Research
In the field of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear frequently in the structures of bioactive compounds and approved drugs. Both pyrazole and pyridine rings are quintessential examples of such scaffolds, each offering a unique combination of chemical and physical properties that are advantageous for drug design. nih.govnih.govresearchgate.net
Pyrazole Scaffold: The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. globalresearchonline.netspast.org This structure is found in numerous FDA-approved drugs, demonstrating its pharmacological versatility. nih.govtandfonline.com Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. nih.govglobalresearchonline.netresearchgate.net The presence of two nitrogen atoms allows for diverse substitution patterns and hydrogen bonding interactions, which are crucial for binding to biological targets. researchgate.net The pyrazole nucleus is a component of well-known drugs such as the anti-inflammatory celecoxib, the anticoagulant apixaban, and the anticancer agents crizotinib (B193316) and ruxolitinib. nih.govglobalresearchonline.net
Pyridine Scaffold: The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is an isostere of benzene (B151609) and is a fundamental component in over 7000 pharmaceutical molecules. nih.govrsc.org Its presence in a molecule can enhance solubility and bioavailability due to its polar and ionizable nature. enpress-publisher.com Pyridine derivatives are integral to a vast range of therapeutic agents and are also found in natural products like vitamins (niacin, pyridoxine) and alkaloids. nih.govrsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the compound's pharmacokinetic profile. enpress-publisher.comnih.gov The versatility of the pyridine scaffold allows for its use in creating drugs for a wide spectrum of diseases. nih.govresearchgate.net
| Scaffold | Structural Features | Key Roles in Medicinal Chemistry | Examples of Approved Drugs |
|---|---|---|---|
| Pyrazole | Five-membered aromatic ring with two adjacent nitrogen atoms. globalresearchonline.netspast.org | Anticancer, anti-inflammatory, antimicrobial, analgesic, anticoagulant activities. nih.govglobalresearchonline.netresearchgate.net | Celecoxib, Apixaban, Ruxolitinib, Sildenafil. nih.govtandfonline.com |
| Pyridine | Six-membered aromatic ring with one nitrogen atom; isostere of benzene. nih.gov | Enhances solubility, bioavailability, and metabolic stability; serves as a key pharmacophore. rsc.orgenpress-publisher.comnih.gov | Atazanavir, Imatinib, Amrinone, Milrinone. nih.govrsc.org |
The Significance of Fluoro-Substituted Heterocycles in Synthetic and Medicinal Chemistry
The incorporation of fluorine atoms into heterocyclic compounds is a widely used strategy in modern drug discovery. tandfonline.comrsc.org Fluorine, being the most electronegative element, possesses unique properties that can dramatically alter a molecule's physicochemical and biological characteristics. rsc.orgnih.gov
Introducing fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, owing to the strength of the carbon-fluorine (C-F) bond. rsc.orgrsc.org This can lead to an improved pharmacokinetic profile and a longer drug half-life. tandfonline.com Furthermore, fluorine substitution can modulate the acidity or basicity (pKa) of nearby functional groups, which can improve a molecule's bioavailability and its binding affinity to target receptors. rsc.orgnih.gov Fluorination can also increase a compound's lipophilicity, potentially enhancing its ability to cross cell membranes. rsc.orgnih.gov The strategic placement of fluorine on a heterocyclic ring can therefore be a powerful tool for optimizing lead compounds into viable drug candidates. rsc.org
| Property Modified | Effect of Fluorination | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The high strength of the C-F bond blocks metabolic oxidation at that site. rsc.orgrsc.org |
| Binding Affinity | Often enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets. nih.gov |
| Lipophilicity & Permeability | Increased | Can improve the ability of the molecule to cross biological membranes. rsc.orgnih.gov |
| pKa Modulation | Altered | The strong electron-withdrawing nature of fluorine affects the acidity/basicity of nearby functional groups, influencing bioavailability. rsc.orgnih.gov |
Overview of Ethanone (B97240) Moieties in Compound Design and Chemical Reactivity
The carbonyl carbon of the ethanone group is electrophilic and susceptible to nucleophilic attack, making it a key site for further chemical modifications. allstudiesjournal.com It can undergo a wide range of reactions, including reduction to an alcohol, conversion to imines or oximes, and reactions with organometallic reagents. msu.edumsu.edu This reactivity allows for the synthesis of a diverse library of derivatives from a single ethanone-containing precursor. mdpi.com In compound design, the acetyl group can act as a hydrogen bond acceptor, contributing to the molecule's interaction with biological targets. allstudiesjournal.com Its presence also affects the polarity and solubility of the parent compound.
| Reaction Type | Reagent(s) | Product | Significance |
|---|---|---|---|
| Reduction | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Secondary alcohol | Introduces a hydroxyl group, a hydrogen bond donor/acceptor. msu.edu |
| Imination | Primary amines (R-NH2) | Imine (Schiff base) | Creates a C=N bond, useful for further functionalization. msu.edu |
| Oximation | Hydroxylamine (NH2OH) | Oxime | Used in the synthesis of various biologically active compounds. mdpi.com |
| Aldol Condensation | Aldehydes/Ketones with base or acid catalyst | α,β-Unsaturated ketone | Forms a new carbon-carbon bond, extending the molecular framework. msu.edu |
Rationale for the Academic Investigation of 1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone within Emerging Research Paradigms
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the well-established significance of its constituent parts. The molecule's unique architecture, combining two privileged heterocyclic scaffolds with strategic fluorination and a reactive ethanone handle, makes it a compound of considerable interest for chemical and medicinal research.
The core structure links a pyridine ring to a pyrazole ring, a common strategy in drug design to create novel compounds with potentially synergistic or enhanced biological activities. The fluorination on the pyrazole ring is a deliberate modification likely intended to improve metabolic stability and modulate electronic properties to enhance target binding. The ethanone group on the pyridine ring provides a reactive site for generating a library of derivatives, which is a crucial step in structure-activity relationship (SAR) studies. Researchers could use this ketone to explore how different modifications at this position affect the compound's biological activity.
Therefore, the academic investigation of this compound is likely driven by its potential as a versatile building block or a lead compound in drug discovery programs. Its design thoughtfully incorporates features aimed at optimizing pharmacokinetic and pharmacodynamic properties, making it a prime candidate for screening against various biological targets, particularly in areas where pyrazole and pyridine derivatives have already shown promise, such as oncology and inflammatory diseases.
Structure
3D Structure
Properties
IUPAC Name |
1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7(15)8-2-3-10(12-4-8)14-6-9(11)5-13-14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSBWJWWGZZASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N2C=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1980023-94-6 | |
| Record name | 1-[6-(4-fluoro-1H-pyrazol-1-yl)-3-pyridinyl]ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for the Chemical Compound 1 6 4 Fluoropyrazol 1 Yl 3 Pyridyl Ethanone
Retrosynthetic Strategies for the Construction of the Pyrazole-Pyridyl-Ethanone Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanone, two primary disconnection strategies are considered, focusing on the cleavage of the C-N bond linking the pyrazole (B372694) and pyridine (B92270) rings, and the disconnection of the acetyl group from the pyridine ring.
Disconnection of the C-N Pyrazole-Pyridyl Linkage
The most common retrosynthetic approach involves the disconnection of the C-N bond between the pyrazole and pyridine moieties. This strategy simplifies the target molecule into two key synthons: a 4-fluoropyrazole derivative and a 3-acetyl-6-halopyridine derivative. This approach is advantageous as it allows for the independent synthesis and modification of each heterocyclic core before their crucial coupling. The forward reaction would then involve a C-N cross-coupling reaction, such as a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr), to form the desired pyrazole-pyridyl linkage.
| Disconnection | Precursors | Forward Reaction |
| C(pyridyl)-N(pyrazolyl) | 4-Fluoropyrazole and 1-(6-halopyridin-3-yl)ethanone | C-N Cross-Coupling (e.g., Buchwald-Hartwig, SNAr) |
Disconnection of the Ethanone (B97240) Moiety
An alternative retrosynthetic strategy involves the disconnection of the ethanone (acetyl) group from the pyridine ring. This can be envisioned through a Friedel-Crafts acylation or a related transformation on a pre-formed 6-(4-fluoropyrazol-1-yl)pyridine core. However, this approach can be challenging due to potential regioselectivity issues during the acylation of the pyridine ring and the need to protect other reactive sites. A more viable approach following this disconnection would be the conversion of a different functional group, such as a cyano or carboxyl group, at the 3-position of the pyridine ring into the acetyl group at a later stage of the synthesis.
| Disconnection | Precursors | Forward Reaction |
| C(pyridyl)-C(acetyl) | 2-(4-Fluoropyrazol-1-yl)-5-bromopyridine and an acetylating agent | Grignard reaction with acetyl chloride or related acylation |
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound heavily relies on the efficient preparation of its key building blocks: 4-fluoropyrazole derivatives and substituted 3-acetylpyridine (B27631) precursors.
Preparation of 4-Fluoropyrazole Derivatives
The synthesis of 4-fluoropyrazole is a critical step. Several methods have been developed for the fluorination of the pyrazole ring. One common approach is the direct electrophilic fluorination of pyrazole itself using reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This method offers a direct route to the desired product.
Another strategy involves the construction of the fluorinated pyrazole ring from acyclic fluorinated precursors. For instance, the condensation of a fluorinated 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) can yield the 4-fluoropyrazole core. These methods provide flexibility in introducing various substituents onto the pyrazole ring if needed.
| Method | Starting Material | Reagent(s) | Key Features |
| Electrophilic Fluorination | Pyrazole | Selectfluor® | Direct fluorination of the pre-formed pyrazole ring. |
| Cyclocondensation | Fluorinated 1,3-dicarbonyl compound | Hydrazine | Builds the fluorinated pyrazole ring from an acyclic precursor. |
Synthesis of Substituted 3-Acetylpyridine Precursors
One common route to these precursors starts from nicotinic acid or its derivatives. For example, nicotinic acid can be halogenated at the 6-position, followed by conversion of the carboxylic acid to the corresponding acetyl group. This transformation can be achieved through various methods, including reaction with an organometallic reagent like methyllithium (B1224462) or a Grignard reagent after converting the carboxylic acid to a suitable derivative like a Weinreb amide.
Alternatively, commercially available 3-acetylpyridine can be halogenated at the 6-position, though this may require specific reaction conditions to achieve the desired regioselectivity.
| Precursor | Starting Material | Key Transformation(s) |
| 1-(6-Bromopyridin-3-yl)ethanone | 6-Bromonicotinic acid | Conversion of the carboxylic acid to an acetyl group. |
| 1-(6-Chloropyridin-3-yl)ethanone | 2-Chloro-5-cyanopyridine | Grignard reaction with methylmagnesium bromide on the nitrile. |
Direct and Indirect C-N Coupling Approaches for Pyrazole-Pyridyl Formation
The formation of the C-N bond between the 4-fluoropyrazole and the 3-acetylpyridine moieties is the cornerstone of the synthesis. Both direct and indirect coupling methods are employed to achieve this transformation efficiently.
Direct C-N Coupling (Buchwald-Hartwig Amination):
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. In this context, it involves the coupling of 4-fluoropyrazole with a 3-acetyl-6-halopyridine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand and reaction conditions is crucial for achieving high yields and preventing side reactions. This method is often favored due to its broad substrate scope and functional group tolerance.
Indirect C-N Coupling (Nucleophilic Aromatic Substitution - SNAr):
Nucleophilic aromatic substitution (SNAr) provides an alternative route to the pyrazole-pyridyl linkage. This reaction typically involves the displacement of a halide (usually fluoride (B91410) or chloride) from an electron-deficient pyridine ring by a nucleophile. In this case, the deprotonated 4-fluoropyrazole acts as the nucleophile, attacking the 6-position of the 3-acetyl-6-halopyridine. The reaction is generally promoted by a strong base to generate the pyrazolate anion and often requires elevated temperatures. The presence of the electron-withdrawing acetyl group at the 3-position of the pyridine ring facilitates the SNAr reaction by activating the 6-position towards nucleophilic attack.
| Coupling Method | Pyridine Precursor | Pyrazole Precursor | Key Reagents |
| Buchwald-Hartwig Amination | 1-(6-Halopyridin-3-yl)ethanone | 4-Fluoropyrazole | Palladium catalyst, phosphine ligand, base |
| Nucleophilic Aromatic Substitution (SNAr) | 1-(6-Halopyridin-3-yl)ethanone | 4-Fluoropyrazole | Strong base (e.g., NaH, K₂CO₃) |
The selection of the most appropriate synthetic strategy depends on factors such as the availability of starting materials, desired yield, and scalability of the process. A thorough understanding of these advanced synthetic methodologies is essential for the efficient and practical production of this compound for further investigation and application.
Transition-Metal Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Type, Ullmann Condensation Analogs)
The formation of the crucial C-N bond between the pyridine and pyrazole rings is frequently accomplished using transition-metal catalyzed cross-coupling reactions. These methods offer a versatile and reliable route from readily available starting materials, such as a 6-halopyridine derivative and 4-fluoropyrazole.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming aryl-nitrogen bonds. The synthesis of the target compound's core structure can be achieved by coupling 4-fluoropyrazole with a 6-halo-3-acetylpyridine. The reaction's success hinges on the careful selection of the palladium precursor, ligand, base, and solvent. Modern Josiphos ligands, for instance, have shown significant improvements for the amination of chloropyridines, affording high yields. bath.ac.uk Catalyst systems like palladium(II) acetate (B1210297) with chelating phosphine ligands such as Xantphos are effective in similar transformations, proceeding with good selectivity. google.com
Ullmann Condensation: As a classical alternative, the Ullmann condensation utilizes a copper catalyst to couple an amine (pyrazole) with an aryl halide. bath.ac.uk While often requiring harsher reaction conditions, such as high temperatures (~200 °C), it remains a viable method, particularly when palladium-based routes are unsuccessful or cost-prohibitive. bath.ac.uk The mechanism involves the formation of a copper-amide complex that reacts with the halopyridine.
| Reaction Type | Catalyst | Typical Ligands | Base | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BINAP, DPPP, Josiphos | K₃PO₄, Cs₂CO₃, NaOtBu | 80-120 °C | Milder conditions, high yields, broad substrate scope. bath.ac.ukgoogle.com | Expensive catalyst/ligands, sensitivity to air/moisture. |
| Ullmann Condensation | CuI, Cu₂O, Cu(acac)₂ | Phenanthroline, L-proline | K₂CO₃, K₃PO₄ | ~200 °C | Inexpensive catalyst, robust. bath.ac.uk | Harsh conditions, often requires stoichiometric copper. bath.ac.uk |
Nucleophilic Aromatic Substitution (SNAr) Strategies on Halopyridines
Nucleophilic aromatic substitution (SNAr) presents another primary pathway for constructing the pyrazolyl-pyridine bond. This method is particularly effective for π-deficient aromatic rings like pyridine, where the ring nitrogen can stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. youtube.com For the synthesis of this compound, this would involve the reaction of a 6-halopyridine with 4-fluoropyrazole in the presence of a base.
The reactivity of the halopyridine is highly dependent on the position and nature of the leaving group. Halogens at the 2-, 4-, and 6-positions are significantly activated toward nucleophilic attack. youtube.comrsc.org The general reactivity trend for the leaving group in SNAr reactions is F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic. sci-hub.se The reaction is typically performed in a polar aprotic solvent, such as DMF or DMSO, with a base like potassium carbonate or sodium hydride to deprotonate the pyrazole nucleophile.
| Parameter | Description | Relevance to Synthesis |
|---|---|---|
| Halogen Reactivity | F > Cl > Br > I. sci-hub.se | Using 6-fluoro- or 6-chloro-3-acetylpyridine would be the most efficient starting material for the SNAr reaction. |
| Position of Halogen | Activation is highest at positions 2, 4, and 6. youtube.com | The 6-position is activated, facilitating the desired reaction with 4-fluoropyrazole. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, NMP) are preferred. researchgate.net | These solvents effectively solvate the cation of the pyrazole salt, enhancing the nucleophilicity of the pyrazole anion. |
| Base | K₂CO₃, NaH, KOH. | Required to generate the pyrazolate anion, the active nucleophile. |
Regioselective Functionalization and Acylation Routes to the Ethanone Moiety
Introducing the ethanone (acetyl) group at the C-3 position of the pyridine ring requires a regioselective approach. Direct Friedel-Crafts acylation of pyridine is notoriously difficult because the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. nih.gov Therefore, alternative strategies are generally employed.
One successful approach involves a modified Friedel-Crafts acylation on a related, more activated heterocyclic system, imidazo[1,2-a]pyridine, which undergoes selective C-3 acetylation using aluminum chloride and acetic anhydride. nih.gov This suggests that direct acylation of the pre-formed 6-(4-fluoropyrazol-1-yl)pyridine might be feasible under specific conditions, though it would require careful optimization to control regioselectivity.
A more common and often more reliable strategy involves starting with a pyridine ring that is already functionalized at the C-3 position. For example, the synthesis can begin with a 6-halo-3-cyanopyridine or a 6-halo-nicotinic acid derivative. After the pyrazole ring is attached via one of the methods described above (e.g., Buchwald-Hartwig or SNAr), the functional group at C-3 is converted to the desired ketone. A cyano group, for instance, can be transformed into a ketone via a Grignard reaction with methylmagnesium bromide followed by acidic workup.
| Strategy | Description | Key Steps | Advantages | Challenges |
|---|---|---|---|---|
| Direct Acylation | Friedel-Crafts type acylation of the 6-(4-fluoropyrazol-1-yl)pyridine intermediate. | Reaction with an acylating agent (e.g., Ac₂O, AcCl) and a Lewis acid (e.g., AlCl₃). | Convergent, fewer steps if successful. | Ring deactivation, poor regioselectivity, harsh conditions. nih.gov |
| Functional Group Interconversion | Start with a pre-functionalized pyridine (e.g., 6-halo-3-cyanopyridine). | 1. C-N coupling to attach pyrazole. 2. Conversion of cyano group to ketone (e.g., Grignard reaction). | High regioselectivity, milder conditions for the final step. | Longer synthetic sequence. |
Optimization of Reaction Parameters and Yields for Scalable Synthesis
Transitioning a synthetic route from the laboratory to a larger scale requires rigorous optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and product quality. For the synthesis of this compound, key areas for optimization include catalyst loading, reaction concentration, temperature control, and purification methods.
For transition-metal catalyzed couplings, minimizing the loading of the expensive palladium catalyst and ligand is a primary goal. This can be achieved by screening different catalyst/ligand combinations, solvents, and bases to find the most active system. google.com In many cases, moving from laboratory-scale purification via silica (B1680970) gel chromatography to scalable methods like crystallization is crucial. nih.gov Developing a robust crystallization process can significantly improve throughput, reduce solvent waste, and enhance the purity of the final product. Continuous flow reactors are also being explored for scalable synthesis, as they offer enhanced heat and mass transfer, improved safety, and consistent product quality. researchgate.net
| Parameter | Optimization Goal | Methods and Considerations |
|---|---|---|
| Catalyst & Ligand Loading | Minimize cost and residual metal contamination. | High-turnover catalysts, screening for optimal catalyst:ligand ratio. google.com |
| Solvent Selection | Improve yield, safety, and environmental impact (PMI). | Use of greener solvents, concentration optimization to maximize throughput. researchgate.net |
| Reaction Time & Temperature | Increase productivity and minimize side-product formation. | Kinetic studies to determine optimal endpoint, ensuring efficient heat management on scale. google.com |
| Purification | Avoid chromatography, achieve high purity. | Development of crystallization or precipitation methods. nih.gov |
Stereochemical Control and Diastereoselective Synthesis of Chiral Analogs (if applicable)
While this compound itself is achiral, its ketone functionality serves as a handle for the synthesis of chiral analogs, such as the corresponding chiral secondary alcohol or amine. These chiral derivatives are often of significant interest as they can exhibit different biological activities. mdpi.com
The asymmetric synthesis of these analogs can be achieved with high stereochemical control using biocatalysis. For instance, the chiral amine (1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-amine has been synthesized from the parent ketone via a chemo-enzymatic, one-pot procedure. researchgate.net This process utilizes an aminetransaminase (ATA) enzyme to perform an asymmetric reductive amination, achieving excellent enantiomeric excess (>99% ee) in an environmentally friendly aqueous medium. researchgate.net
Similarly, the chiral alcohol can be prepared via the stereoselective reduction of the ketone using alcohol dehydrogenases (ADHs). acs.org These enzymes, often used as recombinant whole-cell catalysts, can reduce prochiral ketones to either the (R)- or (S)-alcohol with very high enantioselectivity, depending on the specific enzyme chosen. acs.org
| Target Analog | Enzyme Class | Transformation | Key Advantages | Reference Example |
|---|---|---|---|---|
| Chiral Amine | Aminetransaminase (ATA) | Asymmetric transamination of the ketone. | High enantioselectivity (>99% ee), mild aqueous conditions, one-pot process. | Synthesis of the key chiral amine intermediate of Pralsetinib. researchgate.net |
| Chiral Alcohol | Alcohol Dehydrogenase (ADH) | Asymmetric reduction of the ketone. | Excellent optical purity, access to both (R) and (S) enantiomers. | Stereoselective reduction in the chemoenzymatic synthesis of Tenofovir. acs.org |
Novel Synthetic Approaches and Principles of Green Chemistry in Compound Synthesis (e.g., Chemo-Enzymatic, Microwave-Assisted)
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop processes that are more efficient, produce less waste, and use less hazardous materials. Novel approaches like chemo-enzymatic and microwave-assisted synthesis are central to achieving these goals.
Chemo-Enzymatic Synthesis: As discussed previously, chemo-enzymatic routes offer powerful and green solutions for synthesizing chiral molecules. researchgate.netacs.org The use of enzymes operates under mild conditions (room temperature and neutral pH) in aqueous media, avoiding the need for harsh reagents, heavy metals, or protection/deprotection steps. researchgate.netrsc.orgcabidigitallibrary.org The one-pot synthesis of the chiral amine from this compound is a prime example of a green process that combines chemical and enzymatic steps efficiently. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating organic reactions. dergipark.org.tr For the synthesis of the target compound, microwave heating can be applied to the SNAr or transition-metal coupling steps. The rapid, localized heating often leads to dramatic reductions in reaction times—from hours to minutes—and can improve yields by minimizing the formation of side products. sci-hub.semdpi.com This technology not only saves time and energy but also aligns with the green chemistry principle of increasing reaction efficiency. dergipark.org.tr Studies comparing conventional heating with microwave irradiation for SNAr reactions on halopyridines have demonstrated the clear superiority of the microwave-assisted approach. sci-hub.se
| Approach | Application in Synthesis | Green Chemistry Benefits |
|---|---|---|
| Chemo-Enzymatic | Asymmetric synthesis of chiral alcohol/amine analogs. researchgate.netacs.org | Use of renewable catalysts (enzymes), mild/aqueous conditions, high selectivity, reduced waste. rsc.org |
| Microwave-Assisted | C-N bond formation via SNAr or Buchwald-Hartwig coupling. sci-hub.senih.gov | Drastically reduced reaction times, energy efficiency, often improved yields. dergipark.org.trmdpi.com |
Comprehensive Structural Elucidation and Conformational Analysis of 1 6 4 Fluoropyrazol 1 Yl 3 Pyridyl Ethanone
Advanced Spectroscopic Characterization for Molecular Structure Confirmation
The initial step in characterizing a new molecular entity involves the use of various spectroscopic techniques to confirm its covalent structure. These methods provide detailed information about the electronic environment of individual atoms, the connectivity of the atoms, the types of functional groups present, and the precise molecular mass.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR Techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A full suite of NMR experiments would be necessary to unambiguously determine the structure of 1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone.
¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum would show distinct signals for the protons on the pyridine (B92270) and pyrazole (B372694) rings, as well as the methyl protons of the ethanone (B97240) group. The coupling patterns would help to establish the substitution pattern on the aromatic rings.
¹³C NMR Spectroscopy: By detecting the carbon nuclei, ¹³C NMR spectroscopy would reveal the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts would provide insights into the hybridization and electronic environment of each carbon atom, including the carbonyl carbon of the ethanone group and the carbons of the heterocyclic rings.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom on the pyrazole ring, ¹⁹F NMR would be a crucial experiment. It would show a signal corresponding to the fluorine atom, and its coupling with neighboring protons would further confirm the substitution pattern on the pyrazole ring.
Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative as experimental data is not available)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available | Pyridyl-H |
| Data not available | Data not available | Data not available | Data not available | Pyridyl-H |
| Data not available | Data not available | Data not available | Data not available | Pyridyl-H |
| Data not available | Data not available | Data not available | Data not available | Pyrazolyl-H |
| Data not available | Data not available | Data not available | Data not available | Pyrazolyl-H |
| Data not available | Data not available | Data not available | Data not available | -CH₃ |
Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative as experimental data is not available)
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | C=O |
| Data not available | Pyridyl-C |
| Data not available | Pyridyl-C |
| Data not available | Pyridyl-C |
| Data not available | Pyridyl-C |
| Data not available | Pyridyl-C |
| Data not available | Pyrazolyl-C |
| Data not available | Pyrazolyl-C |
| Data not available | Pyrazolyl-C |
| Data not available | -CH₃ |
Table 3: Hypothetical ¹⁹F NMR Data for this compound (Note: This table is illustrative as experimental data is not available)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available | Data not available | Data not available | Pyrazolyl-F |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₈FN₃O), HRMS would provide a measured mass that is very close to the calculated theoretical mass of 205.0651 g/mol . This precise mass measurement would confirm the molecular formula. Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it would be possible to elucidate the structure of the molecule by identifying characteristic fragment ions, which would corroborate the structure determined by NMR.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are characteristic of the functional groups present. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the C=O stretching of the ketone, C-N and C=N stretching vibrations of the pyridine and pyrazole rings, C-H stretching of the aromatic and methyl groups, and the C-F stretching vibration.
Table 4: Expected Vibrational Bands for this compound (Note: This table is illustrative as experimental data is not available)
| Wavenumber (cm⁻¹) | Assignment |
| ~1680 | C=O stretch (ketone) |
| ~1600-1450 | C=C and C=N stretching (aromatic rings) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (-CH₃) |
| ~1200-1000 | C-F stretch |
Solid-State Structural Determination via X-ray Crystallography
Table 5: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative as experimental data is not available)
| Parameter | Value |
| Crystal system | Data not available |
| Space group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| R-factor | Data not available |
Conformational Analysis using Computational and Experimental Techniques
Computational Techniques: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) could be employed to model the conformational landscape of the molecule. These calculations can predict the lowest energy conformations and the energy barriers to rotation around key bonds.
Experimental Techniques: If experimental data were available, techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy could provide information about through-space interactions between protons, which would help to determine the preferred conformation in solution. In the solid state, as mentioned, X-ray crystallography would provide a snapshot of a specific conformation.
A comprehensive understanding of the structural and conformational properties of this compound is essential for predicting its chemical reactivity, physical properties, and potential biological activity. The application of the advanced analytical techniques described herein would provide the necessary detailed insights into the molecular architecture of this compound.
Theoretical and Computational Investigations on 1 6 4 Fluoropyrazol 1 Yl 3 Pyridyl Ethanone
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental in understanding the electronic behavior and reactivity of a molecule. These methods can provide insights into molecular geometry, orbital energies, and electron distribution, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties (HOMO-LUMO, Electrostatic Potential)
Density Functional Theory (DFT) is a popular computational method for predicting the electronic structure of molecules. A typical DFT study on 1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone would involve optimizing the molecule's three-dimensional geometry to its lowest energy state. From this optimized structure, various electronic properties can be calculated.
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic and optical properties, as well as its reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.
Electrostatic Potential: The electrostatic potential surface illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
However, specific DFT calculations detailing the optimized geometry, HOMO-LUMO energies, and electrostatic potential for this compound are not available in the reviewed literature.
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods are another class of quantum mechanical calculations that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate electronic structure information. Despite their potential for high accuracy, no specific high-level ab initio calculations for this compound have been reported in the scientific literature.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map for this compound would identify the regions most likely to be involved in electrophilic and nucleophilic attacks. A detailed charge distribution analysis would quantify the partial charges on each atom. At present, a specific MEP map and detailed charge distribution analysis for this compound are not publicly available.
Computational Prediction of Spectroscopic Signatures
Computational methods can be used to predict various spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. There are currently no published computational predictions of the spectroscopic signatures for this compound.
Molecular Dynamics (MD) Simulations of the Compound in Solution or Protein Environments (for in silico binding studies)
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of this compound in a solvent like water could provide insights into its conformational flexibility and interactions with the surrounding solvent molecules. When placed in a protein environment, MD simulations can be used to study the stability of the ligand-protein complex and the dynamics of their interaction. No MD simulation studies specifically involving this compound have been found in the reviewed literature.
Structure Activity Relationship Sar and Mechanistic Elucidation of Analogues of 1 6 4 Fluoropyrazol 1 Yl 3 Pyridyl Ethanone
Design and Synthesis of Structurally Modified Analogues for SAR Profiling
The systematic exploration of the SAR for the 1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone scaffold necessitates the synthesis of a diverse library of analogues. These modifications typically target the three main components of the molecule: the 4-fluoropyrazole ring, the central pyridine (B92270) ring, and the ethanone (B97240) moiety.
The synthesis of such analogues often employs modular strategies that allow for variation at key positions. nih.govorganic-chemistry.org A common approach involves the initial synthesis of substituted pyrazoles. This can be achieved through methods like the one-pot condensation of ketones, aldehydes, and hydrazine (B178648) monohydrochloride to form pyrazoline intermediates, which are then oxidized to the aromatic pyrazole (B372694) ring. organic-chemistry.org Another established method is the cyclization of α,β-unsaturated chalcones with a substituted hydrazine. researchgate.net
Once the desired pyrazole is obtained, it can be coupled to a functionalized pyridine core. For instance, a 6-halopyridin-3-yl ethanone derivative can be reacted with the synthesized pyrazole under conditions suitable for N-arylation, such as a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. This modularity allows for the introduction of various substituents on both the pyrazole and pyridine rings to build a comprehensive SAR profile. nih.gov Modifications to the ethanone group, such as reduction to an alcohol, extension of the alkyl chain, or conversion to an amide, can be performed in the final steps.
Identification of Key Pharmacophoric Features and their Contribution to Interactions (in vitro/molecular context)
Pharmacophore modeling of inhibitors containing a pyrazolyl-pyridine or similar scaffold, particularly those targeting protein kinases, has revealed several key features essential for biological activity. nih.govresearchgate.netmdpi.com These models provide a three-dimensional representation of the crucial interactions between the inhibitor and its target protein.
For the this compound scaffold, the following pharmacophoric features are considered critical:
Hydrogen Bond Acceptors: The nitrogen atoms of the pyridine ring and the pyrazole ring, along with the carbonyl oxygen of the ethanone group, are key hydrogen bond acceptors. nih.govnih.gov These features often interact with backbone amide protons in the hinge region of protein kinases, a common binding motif for kinase inhibitors. mdpi.com
Aromatic/Hydrophobic Regions: Both the pyrazole and pyridine rings serve as aromatic features that can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the active site. nih.gov
Hydrogen Bond Donor: While the parent compound lacks a strong hydrogen bond donor, the N-H of an unsubstituted pyrazole in related scaffolds can act as a donor. researchgate.net
Role of Fluorine Substitution on Electronic Properties and Binding Affinity (in vitro)
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and biological properties. nih.govresearchgate.net In the context of this compound, the fluorine atom at the 4-position of the pyrazole ring plays a multifaceted role.
Electronic Effects: Fluorine is the most electronegative element, and its substitution on the pyrazole ring significantly alters the electronic distribution. This strong electron-withdrawing effect can lower the pKa of the pyrazole ring, influencing its ability to participate in hydrogen bonding and other electrostatic interactions within the target's active site. researchgate.net
Binding Affinity: The introduction of fluorine can enhance binding affinity through several mechanisms. It can form favorable orthogonal multipolar interactions with backbone carbonyls or engage in specific hydrogen bonds with the protein target. researchgate.net The substitution of a hydrogen atom with fluorine can also increase the hydrophobicity of the local molecular surface, potentially leading to more favorable hydrophobic interactions. nih.gov Studies on fluoroaromatic inhibitors for enzymes like carbonic anhydrase have demonstrated that the specific pattern of fluorine substitution can have a profound impact on binding affinity, with different patterns leading to distinct binding modes. nih.gov
Metabolic Stability: Fluorination at strategic positions can block sites of oxidative metabolism, thereby improving the metabolic stability and pharmacokinetic profile of a compound.
The precise contribution of the fluorine atom in this specific scaffold depends on the topology of the target's active site. Its presence could be crucial for a direct, favorable interaction or for electronically tuning the pyrazole ring for optimal engagement. researchgate.net
Influence of Pyrazole and Pyridine Ring Orientations and Substitutions on Target Engagement (in vitro/molecular)
The relative orientation of the pyrazole and pyridine rings, defined by the dihedral angle between them, is a critical determinant of biological activity. Proper alignment is necessary to position the key interacting moieties correctly within the binding pocket of the target protein. Computational and crystallographic studies on related bi-aryl heterocyclic systems have shown that steric hindrance from bulky substituents near the inter-ring bond can significantly alter this dihedral angle, potentially disrupting the optimal binding conformation. acs.org
Structure-activity relationship studies on various pyrazolyl-pyridine and related heterocyclic systems have provided valuable insights into the effects of substitutions. nih.govnih.govnih.gov
Pyrazole Ring Substitutions: The nature and position of substituents on the pyrazole ring can drastically affect binding affinity. Studies on pyrazole derivatives as CYP2E1 inhibitors showed that introducing a methyl group at the 3- or 4-position improved affinity, whereas substitution at both the 3- and 5-positions blocked binding. nih.gov This highlights the sensitivity of the binding pocket to the steric bulk on this ring.
Pyridine Ring Substitutions: The pyridine ring often serves as a central scaffold for orienting other functional groups. A review of pyridine derivatives with antiproliferative activity indicated that the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and carbonyl (-C=O) enhanced activity, while bulky groups or certain halogen patterns could be detrimental. nih.govresearchgate.net
The following table summarizes hypothetical SAR trends for analogues of the title compound, based on findings from related pyrazolyl-pyridine inhibitors targeting various protein kinases.
| Modification Site | Substituent | Effect on Activity | Rationale |
|---|---|---|---|
| Pyrazole C3-position | Small alkyl (e.g., -CH₃) | Increase | Fills small hydrophobic pocket. nih.gov |
| Bulky group (e.g., -tBu) | Decrease | Steric clash with active site residues. nih.gov | |
| Pyridine C2/C4-position | Hydrogen Bond Donor (e.g., -NH₂) | Increase | Forms additional H-bond with target. nih.gov |
| Large, non-polar group | Decrease | May disrupt optimal ring orientation or introduce clashes. researchgate.net | |
| Pyrazole C4-position | Fluorine (F) | Increase | Enhances electronic properties and potential for specific interactions. nih.gov |
| Chlorine (Cl) / Bromine (Br) | Variable | Larger size may not be tolerated in the binding pocket. researchgate.net |
Impact of the Ethanone Moiety on Molecular Recognition and Ligand Efficiency (in vitro/molecular)
The ethanone (acetyl) group at the 3-position of the pyridine ring is a key functional handle that significantly influences molecular recognition. Its primary role is likely as a hydrogen bond acceptor, with the carbonyl oxygen interacting with hydrogen bond donors from amino acid residues or water molecules in the active site. nih.govacs.org
Modifications to this moiety are a standard strategy in lead optimization to fine-tune potency and physicochemical properties:
Bioisosteric Replacement: Replacing the methyl group of the ethanone with other groups (e.g., -NH₂, -CF₃, cyclopropyl) can probe the steric and electronic requirements of the adjacent pocket. For example, replacing the methyl with a trifluoromethyl group would increase the electrophilicity of the carbonyl carbon and could alter binding interactions.
Chain Extension/Modification: Extending the ethyl chain or converting the ketone to other functional groups like an amide, ester, or carboxylic acid can explore additional binding space and introduce new interaction points. SAR studies on 2-acetylpyridine derivatives have shown that the molecule exhibits reactivity typical of methyl ketones, including additions to the carbonyl group and condensations at the methyl position, highlighting its utility as a synthetic handle for creating more complex structures.
Investigation of Stereochemical Influence on Biological Interactions (if chiral derivatives are studied)
The parent compound, this compound, is achiral. However, stereochemistry can become a critical factor if the ethanone moiety is modified. For example, reduction of the ketone to a secondary alcohol introduces a chiral center: 1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanol.
Biological systems are inherently chiral, and it is common for enantiomers of a chiral drug to exhibit different pharmacological activities, potencies, and metabolic profiles. The (R)- and (S)-enantiomers of the resulting alcohol would orient the hydroxyl group and the remaining substituent in different three-dimensional arrangements. One enantiomer may form a favorable hydrogen bond with a specific residue in the target's active site, leading to high affinity, while the other enantiomer may be unable to form this interaction or may even introduce a steric clash, resulting in significantly lower activity.
Therefore, should chiral derivatives of this scaffold be synthesized, the investigation of their stereochemical influence would be a crucial step. This typically involves the synthesis or separation of the individual enantiomers and their independent biological evaluation to determine the eutomer (the more active enantiomer) and the distomer (the less active one). This process is essential for developing a stereochemically pure drug candidate with an optimized therapeutic profile.
Pre Clinical Mechanistic Investigations at the Molecular and Cellular Level for 1 6 4 Fluoropyrazol 1 Yl 3 Pyridyl Ethanone in Vitro Studies
Target Identification and Validation Strategies using Biochemical and Cell-Based Assays
No specific biological targets for 1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone have been identified or validated in published research. Target identification would typically involve screening the compound against a panel of known biological targets, such as enzymes and receptors, to identify potential interactions. Subsequent validation in cell-based assays would then confirm these interactions within a more biologically relevant context.
Enzyme Inhibition and Activation Studies: Kinetic Parameters and Mechanism of Action (in vitro)
There is no available data on the enzymatic activity of this compound. Such studies would be crucial to determine if the compound acts as an inhibitor or activator of any specific enzymes. This would involve determining key kinetic parameters, such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), and elucidating the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).
Receptor Binding Assays: Affinity, Selectivity, and Ligand Efficacy Profiling (in vitro)
Information regarding the receptor binding profile of this compound is not available. Receptor binding assays are essential for determining the affinity (Kd) and selectivity of a compound for its target receptor(s). Further functional assays would be needed to profile its efficacy as an agonist, antagonist, or inverse agonist.
Modulation of Intracellular Signaling Pathways and Gene Expression (cellular models)
There are no published studies detailing the effects of this compound on intracellular signaling pathways or gene expression. Investigating these aspects would provide insight into the downstream cellular consequences of target engagement and would typically involve techniques such as Western blotting, qPCR, and reporter gene assays.
High-Content Screening for Phenotypic Effects in Cellular Systems (non-human cell lines)
No high-content screening data for this compound has been reported. This technology allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic fingerprint of a compound's effects on cellular morphology, proliferation, and other key cellular functions.
Mechanistic Insights from Omics Technologies (e.g., Proteomics, Metabolomics in cell lines)
There is a lack of publicly available proteomics or metabolomics data for cell lines treated with this compound. These powerful technologies can provide an unbiased, global view of the changes in protein and metabolite levels within a cell upon compound treatment, offering valuable clues about the compound's mechanism of action and potential off-target effects.
Advanced Analytical Methodologies for the Qualitative and Quantitative Analysis of the Compound
Chromatographic Techniques for Purity, Identity, and Quantification in Research Samples
Chromatographic methods are central to the analysis of complex chemical mixtures, offering high-resolution separation of individual components. For a compound such as 1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone, a combination of liquid and gas chromatography techniques provides a powerful toolkit for its comprehensive analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV):
HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile, thermally stable compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most probable approach, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases.
A typical RP-HPLC method for a similar pyridine (B92270) derivative might employ an isocratic mobile phase of ultrapure water and acetonitrile (B52724) (e.g., in a 30:70 v/v ratio), often with the addition of a small amount of acid like glacial acetic acid to improve peak shape. mdpi.com Detection is commonly performed using a UV-Vis detector, as the aromatic pyridine and pyrazole (B372694) rings in the molecule are expected to exhibit strong absorbance in the UV region, likely around 250-260 nm. mdpi.compharmanueva.com For quantification, a calibration curve would be constructed by plotting the peak area against a series of known concentrations of a reference standard.
Interactive Data Table: Hypothetical HPLC-UV Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
For enhanced sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are fragmented.
In the positive ion mode, the protonated molecule [M+H]⁺ of this compound would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for quantification at very low levels. nih.govekb.eg The development of an LC-MS/MS method would involve optimizing the ionization and fragmentation parameters for the target compound. scispace.comijsrst.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound would need to be assessed, GC-MS could potentially be used for its analysis, particularly for identifying volatile impurities. In GC, the sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra. Pyrolysis-GC-MS is a related technique where the sample is thermally decomposed into smaller, volatile fragments that are then analyzed, which can be useful for structural elucidation of complex molecules.
Electrophoretic Methods for Compound Analysis
Capillary electrophoresis (CE) offers an alternative separation mechanism to chromatography, based on the differential migration of charged species in an electric field. For a molecule like this compound, which is a neutral compound, micellar electrokinetic chromatography (MEKC), a mode of CE, would be applicable. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The separation is then based on the partitioning of the neutral analyte between the aqueous buffer and the micelles.
This technique is known for its high efficiency, short analysis times, and minimal sample and solvent consumption. The development of a MEKC method would involve the selection of an appropriate buffer system and surfactant, and optimization of parameters such as voltage and temperature.
Spectrophotometric and Fluorometric Methods for Research-Level Quantification
Spectrophotometric Methods:
UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb light in the UV-Vis region. The presence of conjugated aromatic systems (pyridine and pyrazole rings) in this compound suggests that it will have a distinct UV absorption spectrum. Quantification can be achieved by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law, using a calibration curve prepared with standards of known concentration. The optical absorption spectrum of pyridine, for instance, shows bands at 195, 251, and 270 nm. scispace.com
Fluorometric Methods:
Fluorometry is a highly sensitive technique that measures the fluorescence emission of a compound. While pyridine itself has very low fluorescence, many pyridine derivatives are known to be fluorescent. nih.govscispace.com The fluorescence properties of this compound would need to be experimentally determined. If the compound is fluorescent, a method could be developed by exciting the molecule at its excitation maximum and measuring the emission at the corresponding emission maximum. The intensity of the fluorescence would be directly proportional to the concentration of the analyte over a certain range, providing a basis for quantification.
Development and Validation of Robust Analytical Methods for Research Scale
The development of a robust analytical method is crucial for ensuring the reliability of research data. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netikev.org According to the International Council for Harmonisation (ICH) guidelines, a comprehensive method validation should include the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Interactive Data Table: Typical Validation Parameters for a Research-Scale HPLC Method
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference at the retention time of the analyte |
| Robustness | No significant change in results with minor variations in method parameters |
A comprehensive validation report would document all the experimental conditions and results for each of these parameters, providing a high level of confidence in the analytical method used for the analysis of this compound.
Emerging Research Directions and Unexplored Avenues for 1 6 4 Fluoropyrazol 1 Yl 3 Pyridyl Ethanone
Exploration of Non-Biological Applications (e.g., Material Science, Catalysis, Chemical Probes, Sensors)
The unique combination of a pyridine (B92270) ring, a fluorinated pyrazole (B372694), and a ketone functional group in 1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone suggests a number of intriguing, yet largely unexplored, non-biological applications.
In the realm of material science , the presence of aromatic and heteroaromatic rings opens up possibilities for the development of novel organic materials. mdpi.com The planarity of the pyridine and pyrazole rings could facilitate π-π stacking interactions, a key factor in the formation of ordered molecular assemblies with interesting electronic and photophysical properties. nih.gov The fluorine atom can further influence these interactions, potentially leading to materials with unique liquid crystal or conductive properties. mdpi.comnih.gov
The catalytic potential of this molecule is another promising area of investigation. Pyridine derivatives are well-known for their role as ligands in catalysis and as organocatalysts themselves. nih.gov The nitrogen atom of the pyridine ring can coordinate with metal centers, and the electronic properties of the entire molecule, influenced by the fluoropyrazole and ethanone (B97240) moieties, could be fine-tuned to modulate the activity and selectivity of a resulting metal complex. The ethanone group could also participate in catalytic cycles, for instance, through enolate formation.
Furthermore, the structural features of this compound make it an attractive candidate for the development of chemical probes and sensors . Pyridine and pyrazole derivatives have been successfully employed as fluorescent sensors for the detection of various analytes, including metal ions. mdpi.comresearchgate.net The conjugated system of the molecule could impart fluorescent properties, and the specific binding interactions of the nitrogen and oxygen atoms with target analytes could lead to detectable changes in the fluorescence signal. The fluoropyrazole moiety could enhance the photostability and quantum yield of such a probe. nih.govresearchgate.net
Development of Advanced Probes and Tool Compounds for Fundamental Biological Research
While this article focuses on non-biological and broader chemical research, it is pertinent to mention the potential for developing advanced probes and tool compounds for fundamental biological research, stemming from the inherent bioactivity of related structures. Pyrazole and pyridine scaffolds are prevalent in medicinal chemistry and have been utilized to create a wide array of biologically active molecules. nih.govresearchgate.netnih.gov
The development of fluorescent probes based on the this compound scaffold could enable the visualization and study of biological processes at the cellular and subcellular levels. nih.gov By attaching specific targeting moieties, these probes could be directed to particular proteins or organelles, providing valuable insights into their function and dynamics.
Moreover, this compound could serve as a starting point for the design of "tool compounds." These are potent and selective small molecules used to probe the function of specific biological targets. The systematic modification of the this compound structure could lead to the discovery of novel tool compounds for studying enzymes, receptors, and other proteins of interest.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Research
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, and these technologies offer significant opportunities for accelerating the investigation of this compound. nih.govjelsciences.comarxiv.orgkyoto-u.ac.jpresearchgate.net
Predictive modeling can be employed to forecast a wide range of properties for this compound and its derivatives without the need for extensive experimental work. By training ML models on large datasets of known molecules, it is possible to predict properties such as solubility, reactivity, and potential toxicity. emerginginvestigators.org This in silico screening can help prioritize synthetic targets and guide experimental design.
Below is a hypothetical table illustrating the types of data that could be generated and used for training predictive models:
| Property | Predicted Value | Confidence Score |
| Aqueous Solubility (logS) | -3.5 | 0.85 |
| Lipophilicity (logP) | 2.1 | 0.92 |
| Synthetic Accessibility | 3.2 | 0.78 |
Sustainable and Scalable Synthetic Route Development
The development of sustainable and scalable synthetic routes is a critical aspect of modern chemical research. For this compound, exploring greener synthetic methodologies is a key research direction. rasayanjournal.co.inmdpi.comresearchgate.netacs.orgnih.gov
Traditional synthetic methods for nitrogen-containing heterocycles often involve harsh reaction conditions and the use of hazardous reagents. researchgate.net Green chemistry principles can be applied to develop more environmentally friendly alternatives. This includes the use of safer solvents, renewable starting materials, and catalytic methods that minimize waste generation. rasayanjournal.co.inmdpi.comresearchgate.netacs.orgnih.gov For instance, exploring one-pot reactions or flow chemistry approaches could lead to more efficient and sustainable syntheses. mdpi.com
The scalability of the synthetic route is also a crucial consideration for any potential applications. A scalable synthesis is one that can be safely and efficiently performed on a large scale. Research into robust and high-yielding reactions for the key bond-forming steps in the synthesis of this compound will be essential for its future development. A known green synthesis method has been developed for a similar compound, (1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-amine, which utilizes a base-catalyzed C-alkylation in an aqueous solution. researchgate.net
The following table outlines potential green chemistry approaches for the synthesis of this compound:
| Synthetic Step | Conventional Method | Green Alternative |
| Pyrazole Formation | Condensation with hydrazine (B178648) in organic solvent | Microwave-assisted synthesis, use of greener solvents like water or PEG rasayanjournal.co.inmdpi.comresearchgate.netacs.orgnih.gov |
| C-N Coupling | Transition-metal catalysis with phosphine (B1218219) ligands | Use of more abundant and less toxic metals, catalyst recycling mdpi.com |
| Acetylation | Friedel-Crafts acylation with AlCl3 | Use of solid acid catalysts, solvent-free conditions rasayanjournal.co.in |
Investigation of Broader Intermolecular Interactions and Self-Assembly Properties
A deeper understanding of the intermolecular interactions and self-assembly properties of this compound is fundamental to unlocking its potential in material science and crystal engineering.
The presence of both hydrogen bond donors and acceptors, as well as the potential for halogen bonding involving the fluorine atom, suggests that this molecule could form a variety of supramolecular architectures. nih.govunam.mxresearchgate.net X-ray crystallography studies would be invaluable in elucidating the precise nature of these interactions in the solid state.
Computational methods can also be employed to predict and analyze the intermolecular interactions and crystal packing of this compound. nih.govnih.govrsc.orgresearchgate.netiucr.org These studies can provide insights into the dominant forces driving self-assembly and help in the rational design of new materials with desired properties. The interplay of π-π stacking, hydrogen bonding, and halogen bonding could lead to the formation of complex and functional supramolecular structures. nih.govunam.mxresearchgate.netnsf.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone, and how can reaction yields be optimized?
- Methodological Answer : The synthesis often involves coupling reactions between pyridine and fluoropyrazole precursors. For example, Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the ethanone group. Optimization includes temperature control (e.g., 60–80°C for Pd catalysis), solvent selection (polar aprotic solvents like DMF), and catalyst loading (1–5 mol% Pd) . Purity is monitored via HPLC or NMR, with yields typically ranging from 50–75% depending on substituent reactivity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., pyridyl H at δ 8.2–8.5 ppm, fluoropyrazole H at δ 7.8–8.0 ppm) and verify substitution patterns .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 231.08 for CHFNO).
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the pyrazole-pyridine system .
Q. How does the 4-fluoropyrazole moiety influence the compound’s physicochemical properties?
- Methodological Answer : The fluorine atom increases electronegativity, enhancing solubility in polar solvents (logP ~1.2) and stabilizing hydrogen bonding. Computational studies (DFT) predict dipole moments of ~4.5 Debye, impacting crystal packing and intermolecular interactions .
Advanced Research Questions
Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for SNAr at the pyridyl C-2/C-4 positions. Fukui indices identify nucleophilic attack sites, while solvent effects are modeled using COSMO-RS. For example, fluoropyrazole’s electron-withdrawing effect lowers the LUMO energy (-1.8 eV), favoring SNAr at C-4 with amines or thiols .
Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?
- Methodological Answer :
- Case Study : If experimental F NMR shows a signal at δ -115 ppm but DFT predicts δ -120 ppm, consider solvent effects (e.g., DMSO vs. gas phase) or dynamic averaging of conformers.
- Validation : Use hybrid functionals (e.g., B3LYP-D3) with implicit solvent models to refine calculations. Cross-validate with 2D NMR (e.g., NOESY) to confirm spatial arrangements .
Q. What challenges arise in crystallizing this compound, and how can SHELX improve structure determination?
- Methodological Answer : The compound’s planar pyridyl-pyrazole system promotes π-π stacking, leading to twinning or disordered crystals. SHELXD identifies heavy atom positions via dual-space methods, while SHELXL refines anisotropic displacement parameters. For example, a recent study achieved an R factor of 3.2% using SHELXL with high-resolution (<1.0 Å) synchrotron data .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
